

Application Notes and Protocols for Diammonium Glycyrrhizinate in Preclinical Research

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Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Diammonium Glycyrrhizinate** (DG) in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of DG in different disease contexts, including neuroprotection, hepatoprotection, and acute lung injury.

Data Presentation: Dosage and Administration Summary

The following tables summarize the dosages and administration routes of **Diammonium Glycyrrhizinate** used in several key preclinical studies.

Table 1: **Diammonium Glycyrrhizinate** Dosage in Neuroprotection Models

Animal Model	Disease/Injury Model	Route of Administration	Dosage	Study Duration	Reference
Mice	Focal Cerebral Ischemia-Reperfusion (MCAO)	Intraperitoneal (i.p.)	10 mg/kg/day	14 days	[1] [2]
Rats	Focal Cerebral Ischemia-Reperfusion (MCAO)	Intraperitoneal (i.p.)	20 mg/kg/day	3 days	[3]

Table 2: **Diammonium Glycyrrhizinate** Dosage in Hepatoprotection Models

Animal Model	Disease/Injury Model	Route of Administration	Dosage	Study Duration	Reference
Mice	Carbon Tetrachloride (CCl ₄)-induced Acute Liver Injury	Oral Gavage	25, 50, 100 mg/kg	7 days	[4]
Mice	High-Fat Diet-Induced Obesity and Liver Steatosis	Intraperitoneal (i.p.)	150 mg/kg	Every other day for 14 weeks	[5]

Table 3: **Diammonium Glycyrrhizinate** Dosage in Acute Lung Injury Models

Animal Model	Disease/Injury Model	Route of Administration	Dosage	Study Duration	Reference
Rats	Lipopolysaccharide (LPS)-induced Acute Lung Injury	Intravenous (i.v.)	5, 10, 20 mg/kg	Single dose 1h before LPS	[6]
Mice	Lipopolysaccharide (LPS)-induced Acute Lung Injury	Intranasal	2.5, 5, 10 mg/kg	Single dose	

Experimental Protocols

Protocol 1: Neuroprotective Effects of Diammonium Glycyrrhizinate in a Rat Model of Focal Cerebral Ischemia-Reperfusion (MCAO)

This protocol details the methodology for evaluating the neuroprotective effects of DG in a rat model of middle cerebral artery occlusion (MCAO).

1. Animal Model:

- Species: Male Sprague-Dawley rats (250-300 g).
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[\[3\]](#)

2. Materials:

- Diammonium Glycyrrhizinate** (DG) powder.
- Sterile saline (0.9% NaCl).

- Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
- 4-0 nylon monofilament with a blunted tip.
- Surgical instruments for MCAO.

3. Preparation of **Diammonium Glycyrrhizinate** Solution:

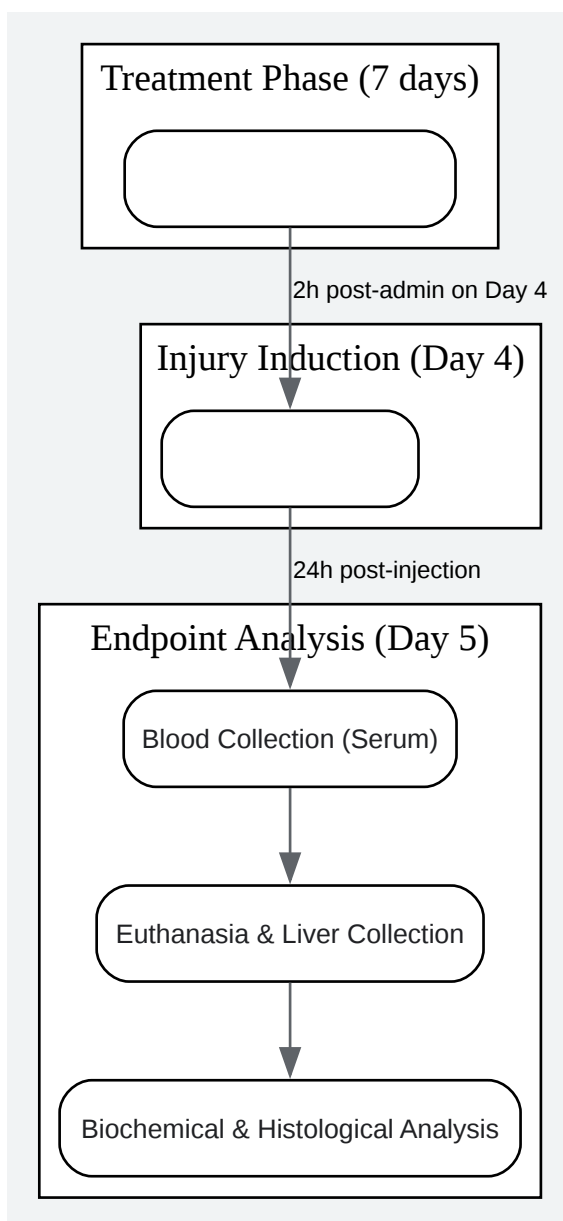
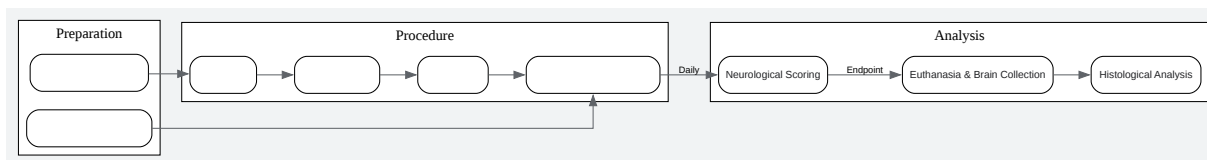
- Dissolve DG powder in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 250g rat, dissolve 5 mg of DG in an appropriate volume for intraperitoneal injection, typically 0.5-1.0 mL). Ensure the solution is sterile-filtered.

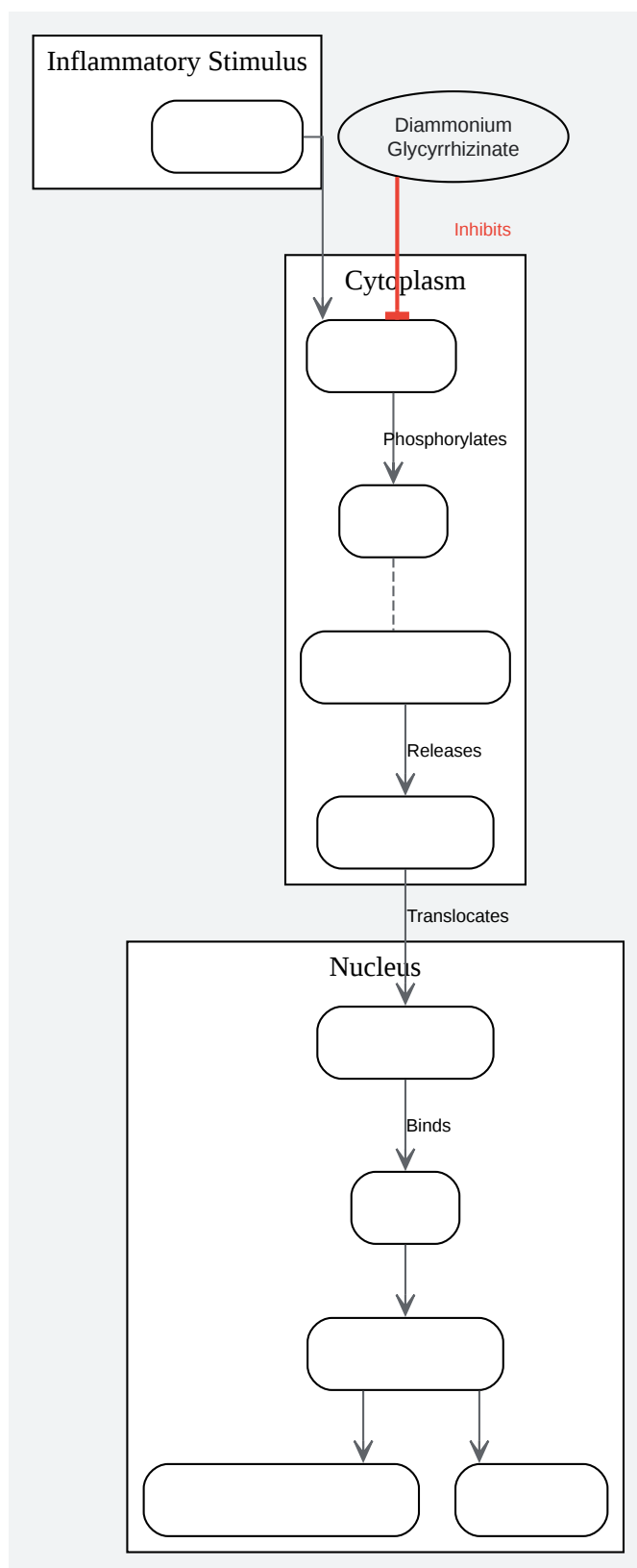
4. Experimental Procedure:

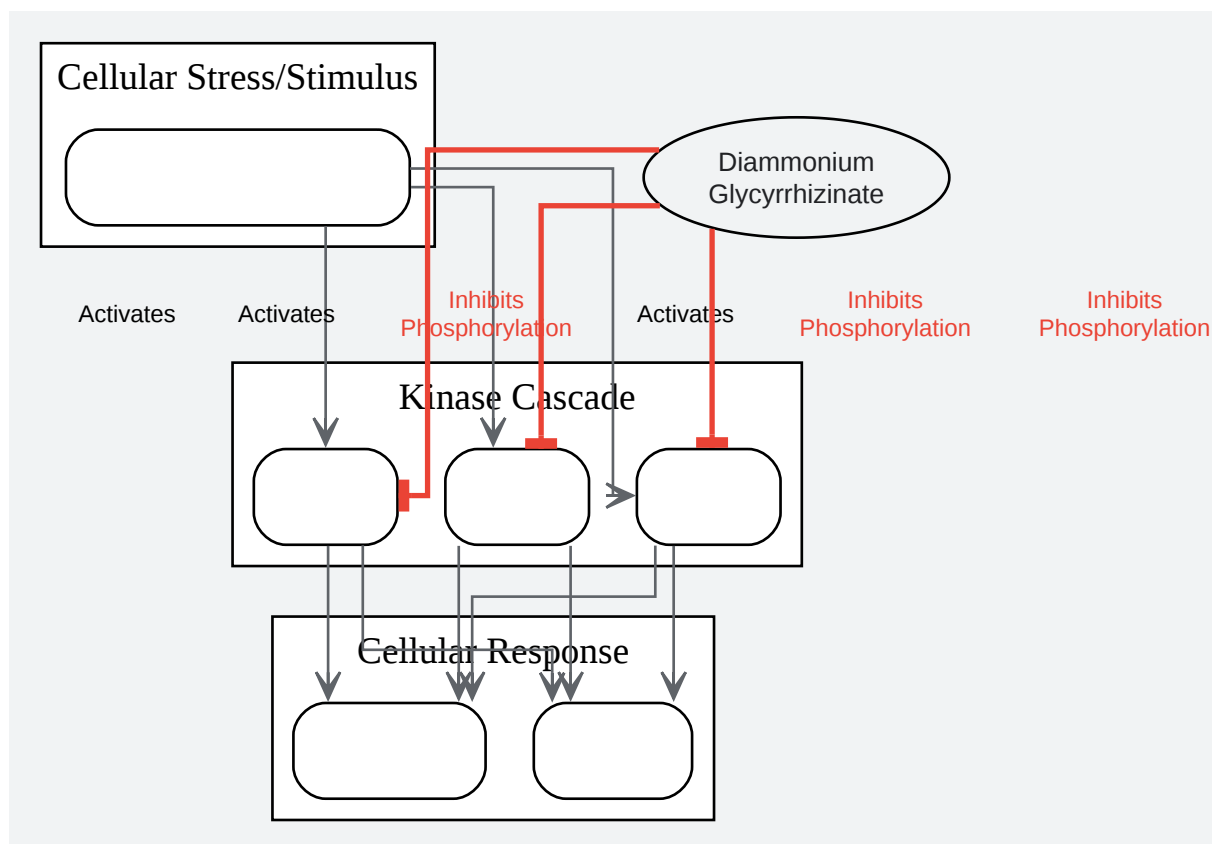
- MCAO Surgery:
 - Anesthetize the rat.
 - Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[\[1\]](#)[\[7\]](#)
 - Ligate the distal ECA.
 - Introduce the 4-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[\[1\]](#)[\[7\]](#)
 - After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.
 - Suture the incision.
- **Diammonium Glycyrrhizinate** Administration:
 - Two hours after the start of reperfusion, administer DG (20 mg/kg) or vehicle (sterile saline) via intraperitoneal injection.[\[3\]](#)
 - Continue daily administration for the duration of the study (e.g., 3 days).[\[3\]](#)

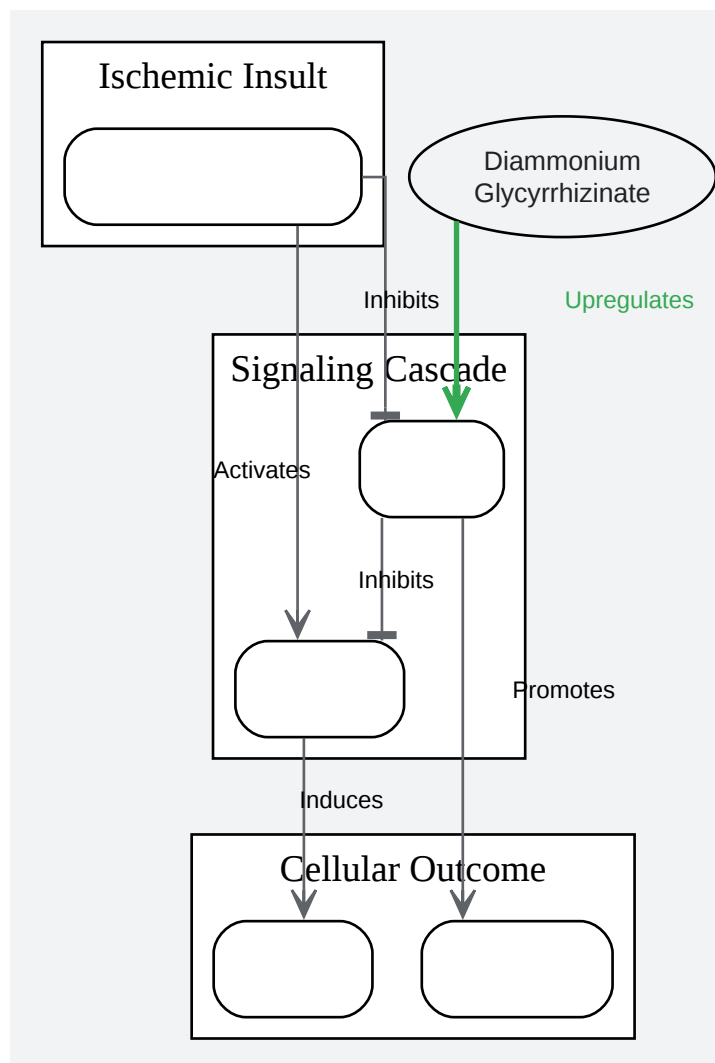
- Neurological Deficit Scoring:
 - At selected time points post-MCAO (e.g., 24, 48, and 72 hours), evaluate neurological deficits using a standardized scoring system (e.g., Zea-Longa score).[\[3\]](#)
- Histological Analysis:
 - At the end of the study, euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.
 - Collect the brains and perform TTC (2,3,5-triphenyltetrazolium chloride) staining to measure infarct volume or process for other histological analyses like Nissl staining.[\[7\]](#)

Experimental Workflow for MCAO Model









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